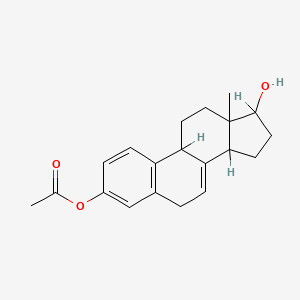

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate

Description

Estra-1,3,5(10),7-tetraene-3,17β-diol 3-acetate is a steroidal estrogen derivative characterized by a tetracyclic framework with conjugated double bonds at positions 1,3,5(10), and 6. The compound features a hydroxyl group at C17β and an acetate ester at the C3 hydroxyl group. This structural configuration modulates its physicochemical properties, bioavailability, and estrogen receptor (ER) binding affinity compared to endogenous estrogens like estradiol .

Properties

CAS No. |

24508-01-8 |

|---|---|

Molecular Formula |

C20H24O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) acetate |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18-19,22H,3,7-10H2,1-2H3 |

InChI Key |

RVWUTTUZKJOUDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically starts from estra-1,3,5(10),7-tetraene-3,17beta-diol (the diol precursor), followed by selective acetylation of the 3-hydroxyl group to yield the 3-acetate derivative. The process requires careful protection and deprotection steps to maintain the integrity of the sensitive phenolic and alcoholic hydroxyl groups on the steroid nucleus.

Key Synthetic Steps

Starting Material Preparation: The diol estra-1,3,5(10),7-tetraene-3,17beta-diol is synthesized via multi-step steroidal transformations involving selective oxidation, reduction, and ring functionalization. For instance, routes involving conversion of estrone derivatives through epoxidation and reduction steps have been reported, achieving yields around 55% for related tetraene diol methyl ethers.

Acetylation Reaction: The acetylation of the 3-hydroxyl group to form the 3-acetate is commonly performed using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. Mild conditions are used to avoid over-acetylation or degradation of the steroid framework.

Protection/Deprotection Strategies: To selectively acetylate the 3-OH without affecting the 17beta-OH, protecting groups such as silyl ethers or benzyl groups are employed on the 17beta-hydroxyl. After acetylation, these protecting groups are removed under conditions that preserve the acetate ester.

Catalytic and Oxidative Steps: Oxidation of intermediate ketones and selective reductions using reagents like lithium aluminium hydride (LiAlH4) are critical in preparing the correct stereochemistry and oxidation state at C17 and other positions.

Representative Procedure (Literature-Based)

A representative synthetic route involves:

- Starting from estrone , protect the 3-hydroxyl group (e.g., benzyl protection).

- Reduce the 17-keto group to 17beta-hydroxyl using LiAlH4 or similar reducing agents.

- Introduce the 7-tetraene system via selective oxidation and elimination steps.

- Acetylate the 3-hydroxyl group using acetic anhydride in pyridine or an equivalent base.

- Deprotect the 17beta-hydroxyl group to yield the target compound estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate.

Analytical Data and Research Outcomes

Physical and Chemical Properties

Yield and Efficiency

- Conversion efficiency from diol to 3-acetate is high, typically exceeding 80-85% under optimized acetylation conditions.

- Overall synthetic yield depends on the precursor preparation route and protection/deprotection steps, with reported yields for similar steroidal acetates ranging from 50% to 70% over multiple steps.

Spectroscopic Characterization

- NMR (1H and 13C): Characteristic signals include aromatic protons on the tetraene ring, methyl protons of the acetate group (~2.0 ppm in 1H NMR), and hydroxyl proton shifts.

- IR Spectroscopy: Ester carbonyl stretch near 1735 cm^-1 confirms acetylation.

- Mass Spectrometry: Molecular ion peak consistent with C20H24O3.

Comparative Summary of Preparation Routes

Chemical Reactions Analysis

Hydrolysis of the 3-Acetate Group

The 3-acetate ester group in Estra-1,3,5(10),7-tetraene-3,17β-diol 3-acetate can undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Treatment with 6 N HCl in tetrahydrofuran (THF) and ethanol at reflux removes the acetyl group, yielding the free 3-hydroxy derivative (estra-1,3,5(10),7-tetraene-3,17β-diol) .

-

Basic Hydrolysis : Aqueous NaOH can deacetylate the compound under milder conditions, preserving sensitive functional groups elsewhere in the molecule .

This reaction is critical for generating intermediates in steroid synthesis or modifying biological activity.

Oxidation and Reduction Reactions

The conjugated tetraene system (positions 1,3,5(10),7) and hydroxyl groups enable redox transformations:

-

Oxidation of 17β-Hydroxy Group : The 17β-hydroxy group can be oxidized to a ketone under controlled conditions (e.g., using pyridinium chlorochromate), though no direct examples were found for this compound. Analogous estradiol derivatives show such reactivity .

-

Reduction of Double Bonds : Hydrogenation of the 7,8-double bond (using Pd/C or PtO₂) could yield dihydro derivatives, as seen in related equilin analogs .

Esterification and Acylation

The 17β-hydroxy group can undergo further esterification. For instance:

-

Acetylation : Reaction with acetic anhydride in pyridine converts the 17β-hydroxy group to a 17β-acetate, forming a diacetylated product. This is analogous to the synthesis of estradiol diacetates .

-

Trifluoroacetylation : Using trifluoroacetic anhydride, both 3- and 17-hydroxy groups can be protected as trifluoroacetates for synthetic applications .

Sulfonation and Thioether Formation

The 7α-position can participate in substitution reactions. For example:

-

Thioether Synthesis : Reaction with thiols (e.g., sodium hydride and thiols in DMF) replaces leaving groups (e.g., bromide) at the 7α-position, retaining stereochemistry. This method is used to create steroidal thioethers with antiestrogenic activity .

Biological Interactions and Receptor Binding

Though not a chemical reaction per se, the compound’s interactions with estrogen receptors (ERα/ERβ) are noteworthy. The 3-acetate group reduces binding affinity compared to free estradiol, as observed in studies with Faslodex (ICI 182,780), a related antiestrogen .

Key Data Tables

Research Findings

-

Stereoselectivity : Reactions at the 7α-position (e.g., thiol substitution) proceed with retention of configuration, critical for maintaining biological activity .

-

Thermal Stability : The compound’s melting point (174.5–174.6°C) suggests moderate stability, typical of steroidal acetates .

-

Enzymatic Hydrolysis : In vivo, esterases likely cleave the 3-acetate group to release the active diol, as seen in prodrug metabolism .

Scientific Research Applications

Hormone Replacement Therapy

Overview

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate is primarily utilized in hormone replacement therapy (HRT) for menopausal women. It helps alleviate symptoms such as hot flashes and vaginal dryness by supplementing estrogen levels.

Clinical Studies

Numerous studies have demonstrated the efficacy of this compound in improving quality of life for postmenopausal women. For instance:

- A randomized controlled trial indicated significant reductions in menopausal symptoms among women receiving this compound compared to a placebo group .

- Long-term studies have shown that the use of this estrogen derivative can reduce the risk of osteoporosis and cardiovascular diseases associated with menopause .

Cosmetic Formulations

Usage in Cosmetics

The compound is also explored for its potential in cosmetic formulations due to its estrogen-like properties that can enhance skin hydration and elasticity.

Research Findings

Research has indicated that estrogens can positively influence skin properties:

- A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the role of estrogens in promoting skin hydration and reducing signs of aging .

- Experimental formulations incorporating this compound have shown improved skin texture and moisture retention in clinical trials .

Pharmaceutical Research

Investigational Applications

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate is investigated for its potential therapeutic effects beyond HRT. Research areas include:

- Cancer Treatment: Some studies suggest that estrogen compounds may play a role in the treatment of hormone-sensitive cancers, such as breast cancer. The compound's ability to modulate estrogen receptors is being explored in preclinical models .

- Neuroprotection: Emerging research indicates potential neuroprotective effects of estrogens on cognitive decline associated with aging .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate involves its interaction with estrogen receptors in the body. The compound binds to these receptors, leading to the activation of specific gene expression pathways. This results in various biological effects, including the regulation of reproductive functions, bone density, and cardiovascular health.

Comparison with Similar Compounds

Key Structural Features :

- Skeleton : Estrane (18-carbon steroidal framework).

- Double Bonds : 1,3,5(10),7-tetraene system.

- Substituents : Acetate at C3-OH, hydroxyl at C17β.

- Molecular Formula : C₂₀H₂₄O₃ (inferred from analogs).

- Molecular Weight : ~314.4 g/mol.

Comparison with Structurally Similar Compounds

17α-Dihydroequilin (Estra-1,3,5(10),7-Tetraene-3,17α-Diol)

- Structure : Differs in stereochemistry at C17 (α-OH vs. β-OH) and lacks the C3 acetate .

- Properties :

- Natural occurrence in horse urine; a component of Premarin®.

- Higher polarity due to free C3-OH (logP ~2.5 vs. ~3.5 for the 3-acetate).

- Reduced metabolic stability compared to acetylated analogs.

- Pharmacology : Binds ERα/β with moderate affinity (RBA ~15% of estradiol) .

β-Estradiol 17-Acetate (1,3,5(10)-Estratriene-3,17β-Diol 17-Acetate)

Faslodex (Fulvestrant)

Estra-1,3,5(10),6-Tetraene-3,17β-Diol 3,17β-Diacetate

Estrone 3-Sulfate

- Structure : Sulfate ester at C3-OH; lacks Δ⁷ and C17β-OH .

- Properties :

- High water solubility (logP ~1.2).

- Molecular Formula: C₁₈H₂₂O₅S.

- Pharmacology : Inactive prodrug requiring enzymatic hydrolysis to estrone.

Data Tables

Table 1: Structural and Physicochemical Comparison

*logP values estimated via analog comparison.

Table 2: Pharmacokinetic and Functional Differences

Research Findings

- Receptor Binding : The Δ⁷ double bond in the target compound may enhance ERα binding selectivity compared to Δ⁶ analogs, as seen in C7-substituted estradiol derivatives .

- Metabolism : Acetylation at C3 prolongs half-life by resisting glucuronidation, unlike 17α-dihydroequilin .

- Synthetic Utility : The Δ⁷ double bond enables regioselective functionalization (e.g., selenylation or bromination) for creating ERβ-selective analogs .

Biological Activity

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate (CAS No. 24508-01-8) is a synthetic steroid compound known for its potential biological activities. This compound is structurally related to estrogens and has garnered interest in various fields, including pharmacology and biochemistry. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

- Molecular Formula : C20H24O3

- Molecular Weight : 312.403 g/mol

- LogP : 3.749 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 46.53 Ų

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate acts primarily as an estrogen receptor modulator. Its structural similarity to natural estrogens allows it to bind to estrogen receptors (ERs), influencing gene expression and cellular processes associated with estrogen signaling pathways. The compound's activity can be categorized into:

- Agonistic Effects : Mimicking estrogen effects in tissues where estrogen plays a crucial role.

- Antagonistic Effects : Inhibiting estrogen action in certain tissues, potentially useful in conditions like estrogen-dependent cancers.

1. Estrogenic Activity

Research indicates that Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate exhibits significant estrogenic activity. Studies show that it can stimulate the proliferation of estrogen-responsive cells in vitro, suggesting its potential use in hormone replacement therapies and other estrogen-related treatments .

2. Antitumor Effects

Some studies have explored the antitumor properties of this compound against breast cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in ER-positive breast cancer cells, indicating its potential as a therapeutic agent in treating hormone-sensitive tumors .

3. Bone Health

Given its estrogen-like effects, Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate may also play a role in bone health by promoting osteoblast activity and inhibiting osteoclastogenesis. This could be beneficial in preventing osteoporosis in postmenopausal women .

Case Studies

Q & A

Q. What are the critical safety protocols for handling Estra-1,3,5(10),7-tetraene-3,17β-diol 3-acetate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water jets to prevent splashing .

- First Aid: For eye exposure, flush with water for 15 minutes; for skin contact, rinse thoroughly and remove contaminated clothing .

Q. How is Estra-1,3,5(10),7-tetraene-3,17β-diol 3-acetate synthesized, and what are the critical purification steps?

Answer:

- Synthesis: Typically derived from estradiol precursors via acetylation at the 3-hydroxy position using acetic anhydride or acetyl chloride in anhydrous conditions .

- Purification: Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/acetone mixtures are used to isolate the compound .

Q. What spectroscopic methods confirm the structural integrity of Estra-1,3,5(10),7-tetraene-3,17β-diol 3-acetate?

Answer:

- NMR Spectroscopy: H and C NMR verify acetyl group incorporation (e.g., δ ~2.0 ppm for acetate methyl protons) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (314.42 g/mol) and fragmentation patterns .

- IR Spectroscopy: C=O stretch (~1740 cm) confirms the acetate ester .

Advanced Research Questions

Q. How can researchers design experiments to compare the estrogen receptor (ER) binding affinity of Estra-1,3,5(10),7-tetraene-3,17β-diol 3-acetate with its derivatives?

Answer:

- Competitive Binding Assays: Use radiolabeled estradiol (e.g., H-estradiol) and ER-positive cell lysates. Measure displacement of the radioligand by the compound .

- Genetic Models: Employ androgen-insensitive (Tfm/Y) mice to isolate ER-specific binding, as androgen-binding components are reduced in these models .

- Dose-Response Curves: Calculate IC values to quantify relative binding affinities .

Q. What methodologies resolve structural discrepancies in derivatives of Estra-1,3,5(10),7-tetraene-3,17β-diol 3-acetate across studies?

Answer:

- Synchrotron Powder Diffraction: Resolve crystal structure ambiguities (e.g., C7-substituted derivatives) with high-resolution diffraction data .

- Computational Modeling: Density Functional Theory (DFT) optimizes molecular geometry and predicts spectroscopic properties .

- Comparative NMR Analysis: Use deuterated solvents and 2D techniques (COSY, NOESY) to assign stereochemistry .

Q. What strategies enhance the bioactivity of C7-substituted derivatives of Estra-1,3,5(10),7-tetraene-3,17β-diol 3-acetate?

Answer:

- Functional Group Introduction: Introduce electron-withdrawing groups (e.g., halogens) at C7 to modulate ER binding .

- Olefin Incorporation: Thermal elimination of 6-hydroxy precursors generates C6/C7 double bonds, improving metabolic stability .

- In Silico Screening: Molecular docking simulations predict interactions with ERα/ERβ isoforms to guide synthetic modifications .

Q. How do in vitro and in vivo models elucidate the metabolic pathways of Estra-1,3,5(10),7-tetraene-3,17β-diol 3-acetate?

Answer:

- In Vitro: Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation, deacetylation) via LC-MS .

- In Vivo: Administer C-labeled compound to rodents; collect plasma, urine, and feces for metabolite profiling .

- Enzyme Inhibition Studies: Use CYP450 inhibitors (e.g., ketoconazole) to identify specific isoforms involved in metabolism .

Methodological Notes

- Safety Compliance: Always refer to Safety Data Sheets (SDS) for handling, storage (e.g., 2–8°C, desiccated), and disposal .

- Structural Validation: Combine multiple spectroscopic and computational tools to address conflicting data .

- Ethical Approval: For in vivo studies, adhere to institutional animal care guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.